Dibenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

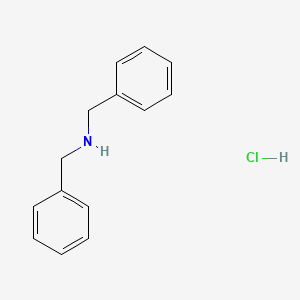

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUMNQFVAMSSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942629 | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20455-68-9 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of Dibenzylamine Hydrochloride

Abstract

This compound, the salt of the secondary amine dibenzylamine, is a compound of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application, enabling researchers to ensure purity, predict behavior in various solvents, and confirm its identity. This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, grounded in established data and analytical principles. It is designed to serve as a practical reference for scientists and professionals in research and drug development, offering not just data, but also the rationale behind its determination and application.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its identity through universally recognized identifiers and its molecular structure.

-

Chemical Name: this compound

-

Synonyms: N-(phenylmethyl)benzenemethanamine hydrochloride, N,N-Dibenzylamine hydrochloride

The structure consists of a central nitrogen atom bonded to two benzyl groups and protonated to form a hydrochloride salt. This protonation significantly influences its physical properties, particularly solubility, compared to its free base form, dibenzylamine (CAS: 103-49-1).

Physicochemical Properties

The macroscopic physical properties of a compound are critical for its handling, formulation, and quality control. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | Inferred from typical amine hydrochlorides |

| Melting Point | 260-262 °C | [1] |

| Solubility | Expected to be soluble in water; higher than the free base. The free base is sparingly soluble in water (0.05-0.4 g/L) but soluble in ethanol and ether. | [5][6][7] |

| pKa (of conjugate acid) | 8.52 (for the free base, Dibenzylamine) | [5][6] |

Expert Insight: The melting point is a sharp, well-defined range (260-262 °C), which is a primary indicator of the compound's purity.[1] Impurities typically depress and broaden the melting range. The conversion of the oily, water-insoluble free base, dibenzylamine, into its hydrochloride salt transforms it into a solid that is more soluble in aqueous media.[5][6] This is a common strategy in pharmaceutical development to improve the bioavailability and handling of amine-containing compounds. The pKa of the parent amine is crucial for predicting the pH-dependent solubility and behavior in buffered solutions.[5][6]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of the free base, dibenzylamine, shows characteristic signals for the aromatic protons of the benzyl groups and the methylene (CH₂) protons.[8][9] For the hydrochloride salt, one would expect a downfield shift of the protons adjacent to the nitrogen due to the electron-withdrawing effect of the positive charge. A broad signal corresponding to the N-H⁺ proton would also be present.

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A known spectrum for this compound is available for reference, confirming the presence of the distinct carbon environments within the benzyl groups and the methylene bridges.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show:

-

N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹, characteristic of the ammonium (N-H⁺) salt. This is a key distinguishing feature from the free base.

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretches are observed in the 1450-1600 cm⁻¹ region. Reference spectra for the parent dibenzylamine are available from sources such as the NIST Chemistry WebBook.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, the expected mass spectrum would show a parent ion peak corresponding to the protonated free base (dibenzylamine, C₁₄H₁₅N), with a molecular weight of approximately 198.28 g/mol .

Experimental Workflow for Physicochemical Characterization

The following section outlines a standardized workflow for the verification of the physical properties of a supplied batch of this compound.

Workflow Diagram

Caption: Workflow for Physical Property Verification.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for purity assessment.

-

Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of this compound (260-262 °C). This step is crucial for trustworthiness and validates the instrument's performance.

-

Sample Preparation: Finely crush a small amount of the this compound sample to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range, up to approximately 240 °C.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium. This slow ramp is essential for observing the precise start and end of the melting process.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range. A narrow range (< 2 °C) is indicative of high purity.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Stability: this compound is a stable salt.[5][6] However, it is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the ammonium salt, liberating the free base dibenzylamine.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible substances.

Safety and Handling

While the hydrochloride salt is generally less corrosive than the free base, appropriate precautions are necessary.

-

Hazards: The parent compound, dibenzylamine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[13] The hydrochloride salt is listed as irritating to the eyes, respiratory system, and skin.[1]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a stable, solid compound with a high melting point and greater aqueous solubility than its parent amine. Its identity and purity are reliably confirmed through a combination of physicochemical measurements, such as melting point determination, and spectroscopic analysis, including NMR and IR. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to confidently handle, characterize, and apply this compound in their work.

References

-

ChemBK. N,N-dibenzylamine hydrochloride. Available from: [Link]

-

PubChem. Dibenzylamine. National Institutes of Health. Available from: [Link]

-

SpectraBase. Dibenzylamine, hydrochloride. Wiley. Available from: [Link]

-

NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Wikipedia. Dibenzylamine. Available from: [Link]

-

Dalton Transactions. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dibenzylamine - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. guidechem.com [guidechem.com]

- 6. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 7. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Dibenzylamine(103-49-1) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Dibenzylamine [webbook.nist.gov]

- 11. Dibenzylamine [webbook.nist.gov]

- 12. riskandsafety.com [riskandsafety.com]

- 13. echemi.com [echemi.com]

A Technical Guide to the Research Applications of Dibenzylamine Hydrochloride

Introduction

Dibenzylamine hydrochloride (C₁₄H₁₅N·HCl) is the salt form of Dibenzylamine (DBA), a secondary amine characterized by two benzyl groups attached to a nitrogen atom. While the free base is a colorless to pale yellow oily liquid, the hydrochloride salt is a more stable, crystalline solid, which facilitates easier handling, storage, and weighing in a laboratory setting.[1][2] This guide provides an in-depth exploration of the multifaceted applications of this compound in modern research, with a particular focus on its critical roles in pharmaceutical development, organic synthesis, and analytical chemistry. As a versatile synthetic intermediate and a key player in addressing contemporary challenges like nitrosamine impurity analysis, Dibenzylamine and its hydrochloride salt are indispensable tools for researchers and drug development professionals.[3][4]

This document will elucidate the causality behind its use in various experimental contexts, provide validated protocols, and offer insights grounded in established chemical principles to empower scientists in their research endeavors.

Critical Role in Nitrosamine Impurity Analysis and Synthesis

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for global regulatory agencies due to their classification as probable human carcinogens.[5] Dibenzylamine, as a secondary amine, is a model precursor for the formation of a specific nitrosamine, N-nitrosodibenzylamine (NDBzA).[2][6] This property is leveraged by researchers in two primary ways: studying the kinetics of nitrosation and preparing analytical standards for quality control.

Precursor for N-Nitrosodibenzylamine (NDBzA) Analytical Standards

The most critical research application of this compound in the pharmaceutical industry is its use as a starting material to synthesize N-Nitrosodibenzylamine (NDBzA). NDBzA serves as a certified reference material or analytical standard for the detection and quantification of nitrosamine impurities in drug substances and finished products.[7][8]

Causality and Rationale: To develop and validate highly sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a pure, well-characterized standard of the target impurity is required. Researchers synthesize NDBzA from Dibenzylamine to establish instrument calibration curves, determine limits of detection (LOD) and quantification (LOQ), and spike samples to assess method accuracy and recovery. Because Dibenzylamine is a simple, symmetrical secondary amine, its nitrosation is a clean and predictable reaction, making it an ideal source for a reliable analytical standard.[6]

Mechanism of Nitrosation

The conversion of Dibenzylamine to N-nitrosodibenzylamine occurs via electrophilic attack by a nitrosating agent, typically formed from a nitrite source (e.g., sodium nitrite) under acidic conditions.[9] The unshared electron pair on the secondary amine nitrogen attacks the nitrosonium ion (NO⁺) or a related species (e.g., N₂O₃), followed by deprotonation to yield the stable N-nitrosamine.[10]

Sources

- 1. chemistry-online.com [chemistry-online.com]

- 2. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. lcms.cz [lcms.cz]

- 6. Kinetic study on the nitrosation of dibenzylamine in a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. veeprho.com [veeprho.com]

- 9. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa of Dibenzylamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For ionizable compounds like dibenzylamine, understanding its pKa is fundamental for predicting its behavior in physiological environments, guiding formulation strategies, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the pKa value of dibenzylamine hydrochloride, grounded in theoretical principles and established experimental methodologies. We delve into the structural factors governing its basicity, present a consolidated view of reported pKa values, and offer a detailed, field-proven protocol for its determination via potentiometric titration. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Theoretical Framework: Understanding the Basicity of Dibenzylamine

Dibenzylamine is a secondary amine characterized by a central nitrogen atom bonded to two benzyl groups. Its basicity, and consequently the pKa of its conjugate acid (this compound), is a direct reflection of the availability of the nitrogen's lone pair of electrons to accept a proton.[2]

The equilibrium for the dissociation of the protonated amine is as follows:

(C₆H₅CH₂)₂NH₂⁺ ⇌ (C₆H₅CH₂)₂NH + H⁺

The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (free base) forms are equal. Several structural and electronic factors influence this equilibrium for dibenzylamine:

-

Amine Classification: As a secondary amine, its basicity is generally higher than that of primary amines due to the electron-donating inductive effect of the alkyl (in this case, aralkyl) groups.

-

Inductive Effects: The benzyl groups are complex substituents. While the alkyl portion (CH₂) is electron-donating, the phenyl ring's sp²-hybridized carbons are electron-withdrawing. These opposing inductive effects modulate the electron density on the nitrogen atom, influencing its ability to be protonated.[3][4]

-

Steric Hindrance: The two bulky benzyl groups create steric hindrance around the nitrogen atom. This can impede the approach of a proton and also affect the solvation of the resulting protonated amine, thereby influencing its stability and the overall pKa value.

-

Resonance Effects: Unlike aniline, where the nitrogen lone pair is directly delocalized into the aromatic ring, the methylene (-CH₂-) bridges in dibenzylamine prevent such resonance.[4] This lack of significant resonance delocalization means the lone pair is more available for protonation compared to aromatic amines, making dibenzylamine a stronger base than diphenylamine.[3]

A conceptual diagram illustrating these influencing factors is presented below.

Caption: Key factors influencing the pKa value of this compound.

Quantitative pKa Data

Reported pKa values for dibenzylamine are summarized in the table below. The consistency across different sources underscores the reliability of this value for practical applications.

| pKa Value | Method/Condition | Source(s) |

| 8.52 | Experimental, determined at 25°C | [5][6][7] |

| 8.54 | Predicted (Computational) | |

| ~8.9 (pH of soln.) | pH of a water solution at 20°C (indicative, not pKa) | [5][6] |

Experimental pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely adopted method for pKa determination due to its precision and the commercial availability of automated systems.[8][9] The method involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[10]

Causality Behind Experimental Choices

-

Why Titrate this compound with a Base? this compound is the acidic (protonated) form of the amine. To determine its pKa, it is titrated with a strong base (e.g., NaOH). As the base is added, it neutralizes the protonated amine, and the resulting pH changes are plotted against the volume of titrant added.

-

Why Use an Inert Atmosphere? Basic solutions can absorb carbon dioxide from the atmosphere, forming carbonic acid. This interferes with the titration by reacting with the base, leading to inaccurate endpoint determination and pKa calculation. Purging with an inert gas like nitrogen displaces CO₂.[10]

-

Why Calibrate the pH Electrode? The accuracy of the entire experiment hinges on precise pH measurements. Calibration with at least three standard buffers (e.g., pH 4, 7, and 10) ensures the electrode's response is linear and accurate across the measurement range.[10]

-

Why Maintain Constant Ionic Strength? The ionic strength of the solution can affect activity coefficients, which in turn can slightly shift the measured pKa. Adding a background electrolyte like KCl helps maintain a constant ionic strength throughout the titration.[10]

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

-

Preparation of Reagents:

-

Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of approximately 0.01 M in high-purity, carbonate-free deionized water. Add potassium chloride (KCl) to a final concentration of 0.15 M to maintain constant ionic strength.[10]

-

Titrant: Prepare a 0.1 M sodium hydroxide (NaOH) solution using carbonate-free water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact concentration.

-

Buffers: Use certified, traceable standard buffer solutions for pH 4.01, 7.00, and 10.01 for calibration.

-

-

Instrumentation Setup & Calibration:

-

Calibrate a high-resolution pH meter and electrode according to the manufacturer's instructions using the pH 4, 7, and 10 buffers.[10] Ensure the slope is within the acceptable range (typically 95-105%).

-

Set up an automated titrator or a manual burette to dispense the NaOH titrant.

-

Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Gently stir the solution with a magnetic stirrer.

-

-

Titration Procedure:

-

Begin purging the analyte solution with a gentle stream of nitrogen gas for 10-15 minutes before starting the titration and maintain it throughout the experiment.[10]

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[8]

-

Continue the titration well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ) by finding the inflection point of the curve. This is most accurately done by calculating the first or second derivative of the curve.

-

Calculate the volume at the half-equivalence point (Vₑ/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.[10]

-

Alternative Methodologies for pKa Determination

While potentiometric titration is the benchmark, other techniques can be employed, particularly under specific circumstances.

-

UV-Vis Spectrophotometry: This method is applicable if the protonated and unprotonated forms of the molecule have distinct UV-Vis absorption spectra.[9] A series of solutions are prepared in buffers of varying pH, and the absorbance is measured. A plot of absorbance versus pH allows for the calculation of the pKa.[1][11] This method is highly sensitive and requires very little sample, but relies on the presence of a suitable chromophore near the ionization site.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: pKa can be determined by monitoring the chemical shift changes of a nucleus (typically ¹H or ¹³C) near the ionization site as a function of pH.[8][12] This method provides rich structural information but is less common for routine pKa determination due to the higher instrumentation and sample concentration requirements.

Conclusion

The pKa of this compound, experimentally determined to be approximately 8.52, is a cornerstone parameter for its application in pharmaceutical sciences. This value is a predictable outcome of its secondary amine structure, influenced by a balance of inductive and steric effects from its two benzyl substituents. For researchers requiring precise and reliable determination of this value, the potentiometric titration method detailed in this guide provides a robust, self-validating framework. A thorough understanding and accurate measurement of the pKa are indispensable for the successful development of drug candidates containing this or similar amine moieties.

References

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Guidechem. Dibenzylamine 103-49-1 wiki.

- Cambridge MedChem Consulting. (2023). Tuning basicity.

- Di Marco, V., et al. (2016). Empirically Fitted Parameters for Calculating pKa Values with Small Deviations from Experiments Using a Simple Computational Strategy. Journal of Chemical Information and Modeling, 56(9), 1714-1724.

- Defense Technical Information Center (DTIC). (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Human Metabolome Database. (2021). Showing metabocard for Dibenzylamine (HMDB0251169).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.

- Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s536-s543.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- ResearchGate. (2016). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.

- Pharmaguideline. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.

- Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube.

- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.

- ChemicalBook. Dibenzylamine CAS#: 103-49-1.

- Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration.

- DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7656, Dibenzylamine.

- Sadek, P. C. (2012). Simple Method for the Estimation of pKa of Amines. Macedonian Journal of Chemistry and Chemical Engineering, 31(2), 227-234.

- Nudelman, F., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3903-3908.

- Wikipedia. Dibenzylamine.

- ResearchGate. (2018). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine.

- ChemicalBook. Dibenzylamine | 103-49-1.

- Sǿrensen, M. C., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e4727.

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

Sources

- 1. ijper.org [ijper.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [guidechem.com]

- 6. Dibenzylamine CAS#: 103-49-1 [m.chemicalbook.com]

- 7. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure of Dibenzylammonium Chloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Dibenzylammonium chloride, a compound of interest in synthetic chemistry and materials science. The guide details the synthesis, purification, and single-crystal growth of Dibenzylammonium chloride, followed by a thorough characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and thermal analysis. The core of this document is an in-depth analysis of the compound's crystal structure, as determined by single-crystal X-ray diffraction. We will explore the molecular geometry, crystallographic parameters, and the intricate network of intermolecular forces, particularly hydrogen bonding, that dictate the supramolecular architecture. This guide is intended to be a practical resource, offering detailed experimental protocols and field-proven insights to aid researchers in the replication and further investigation of this and related crystalline materials.

Introduction: The Significance of Crystalline Structure

The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to a compound's physicochemical properties, including its solubility, stability, melting point, and bioavailability. For professionals in drug development and materials science, a precise understanding of the crystal structure is not merely academic; it is a critical component of rational drug design, polymorphism screening, and the development of new materials with tailored functionalities.

Dibenzylammonium chloride, the hydrochloride salt of dibenzylamine, serves as an excellent model system for studying the interplay of ionic interactions and hydrogen bonding in organic salts. Its structure provides insights into how the flexible dibenzylammonium cation packs in the solid state and interacts with the chloride anion, forming a stable, ordered lattice. This guide will walk through the complete process of determining and understanding this structure, from the lab bench to the final crystallographic model.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section provides a robust, self-validating protocol for obtaining Dibenzylammonium chloride crystals.

Synthesis of Dibenzylammonium Chloride

The synthesis of Dibenzylammonium chloride is a straightforward acid-base reaction between dibenzylamine and hydrochloric acid. The purity of the starting materials is paramount to obtaining a clean product suitable for crystallization.

Experimental Protocol:

-

Dissolution of Amine: In a 100 mL round-bottom flask, dissolve 5.0 g of dibenzylamine (99% purity) in 30 mL of diethyl ether. Stir the solution gently with a magnetic stir bar at room temperature until the amine is fully dissolved.

-

Acidification: While stirring, slowly add 1.25 M hydrochloric acid in ethanol dropwise to the dibenzylamine solution. The addition should be performed until the solution becomes slightly acidic, which can be checked with pH paper. A white precipitate of Dibenzylammonium chloride will form immediately.

-

Isolation of Crude Product: Continue stirring the suspension for 30 minutes at room temperature to ensure complete reaction. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with two 15 mL portions of cold diethyl ether to remove any unreacted dibenzylamine and other organic-soluble impurities. Dry the purified white solid in a vacuum oven at 40°C for 4 hours to yield the crude Dibenzylammonium chloride.

Recrystallization for Single-Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The following protocol for slow recrystallization has been shown to yield high-quality crystals of Dibenzylammonium chloride.[1]

Experimental Protocol:

-

Preparation of Saturated Solution: In a small beaker, dissolve the synthesized Dibenzylammonium chloride in a minimal amount of a hot 1:3 v/v mixture of ethyl acetate and petroleum ether. Gently heat the mixture while stirring to facilitate dissolution.

-

Slow Evaporation: Cover the beaker with parafilm and puncture a few small holes in it with a needle. This allows for the slow evaporation of the solvent.

-

Crystal Growth: Place the beaker in a vibration-free environment at room temperature. Colorless, prism-shaped single crystals are typically observed to form over a period of 2-3 days.

-

Crystal Harvesting: Once the crystals have reached a suitable size (approximately 0.2-0.4 mm), carefully decant the mother liquor and harvest the crystals using a spatula or fine-tipped tweezers. Gently wash the crystals with a small amount of cold petroleum ether and allow them to air dry.

Workflow for Synthesis and Crystallization

Caption: Workflow from synthesis to single crystal growth.

Physicochemical Characterization

Prior to crystallographic analysis, it is essential to characterize the bulk material to confirm its identity, purity, and thermal stability.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms.

-

¹H NMR: The proton NMR spectrum of Dibenzylammonium chloride is expected to show characteristic signals for the aromatic protons of the benzyl groups, the methylene (CH₂) protons, and the ammonium (NH₂⁺) protons. The aromatic protons will likely appear as a multiplet in the range of 7.3-7.5 ppm. The benzylic CH₂ protons would be visible as a singlet around 4.2 ppm, and the NH₂⁺ protons as a broad singlet at a higher chemical shift, the position of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The benzylic carbons are expected around 50 ppm, while the aromatic carbons will appear in the 128-135 ppm region.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Dibenzylammonium chloride is characterized by:

-

N-H Stretching: A broad absorption band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

-

N-H Bending: A bending vibration for the NH₂⁺ group is typically observed around 1600 cm⁻¹.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For Dibenzylammonium chloride, TGA can determine its decomposition temperature. A typical experiment would involve heating the sample from room temperature to around 500°C in a nitrogen atmosphere. A sharp loss of mass would indicate the onset of thermal decomposition. For similar organic salts, decomposition often begins in the range of 200-300°C.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the melting point and other thermal transitions. A DSC thermogram of Dibenzylammonium chloride would show a sharp endothermic peak corresponding to its melting point.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Data Collection and Structure Solution

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of Dibenzylammonium chloride is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction.

Crystal Structure of Dibenzylammonium Chloride

The crystal structure of Dibenzylammonium chloride was determined by Selvakumaran et al. and reported in Acta Crystallographica Section E.[2]

Crystallographic Data Summary:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆ClN |

| Formula Weight | 233.73 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 10.1524 |

| b (Å) | 23.8858 |

| c (Å) | 5.0922 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1234.9 |

| Z | 4 |

| R-factor | 0.0720 |

Data sourced from PubChem and the associated COD entry.[2]

Molecular and Supramolecular Structure

The asymmetric unit of Dibenzylammonium chloride consists of one dibenzylammonium cation and one chloride anion. The key features of the structure are:

-

Cation Conformation: The dibenzylammonium cation adopts a conformation where the two phenyl rings are not coplanar. The dihedral angle between the planes of the two phenyl rings is approximately 70.9°.[1]

-

Hydrogen Bonding: The primary intermolecular interaction governing the crystal packing is the strong charge-assisted hydrogen bonding between the ammonium group (N-H) of the cation and the chloride anion (Cl⁻).[3] The two hydrogen atoms of the ammonium group act as hydrogen bond donors to the chloride anion.[1] This results in a supramolecular zigzag chain running along the crystallographic a-axis.[1]

-

Crystal Packing: These hydrogen-bonded chains then assemble into layers in the ac-plane, which subsequently stack along the b-axis.

Visualization of the Molecular Structure and Hydrogen Bonding

Caption: Diagram of Dibenzylammonium chloride showing hydrogen bonding.

Conclusion

This technical guide has provided a comprehensive, step-by-step examination of the crystal structure of Dibenzylammonium chloride. By integrating detailed protocols for synthesis and crystallization with a multi-technique approach to physicochemical characterization, we have established a self-validating framework for the study of this compound. The core of this work, the analysis of the single-crystal X-ray diffraction data, reveals an orthorhombic crystal system with a well-defined supramolecular architecture dominated by N-H···Cl hydrogen bonds. For researchers in drug development and materials science, this guide not only offers a complete structural picture of Dibenzylammonium chloride but also provides a practical roadmap for the structural elucidation of new crystalline materials.

References

-

Johnston, D. H., & Agho, I. (2019). Crystal structures and hydrogen-bonding analysis of a series of solvated ammonium salts of molybdenum(II) chloride clusters. Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1705–1711. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 30163, Dibenzylammonium chloride. Retrieved January 16, 2026 from [Link].

-

Pace, G., et al. (2024). N,N′-Dibenzylethylenediammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1058–1062. [Link]

-

Selvakumaran, N., Karvembu, R., Ng, S. W., & Tiekink, E. R. T. (2012). Dibenzylazanium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(3), o577. [Link]

Sources

A Comprehensive Technical Guide on the Thermal Stability of Dibenzylamine Hydrochloride

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the critical aspects of the thermal stability of Dibenzylamine hydrochloride. The structure of this guide is dictated by the scientific narrative, prioritizing a logical flow of inquiry over a rigid template. Our focus is on the causality behind experimental choices and the establishment of self-validating analytical systems to ensure the highest degree of scientific integrity.

Introduction: The Critical Role of Thermal Stability in Drug Development

The thermal stability of any chemical entity intended for pharmaceutical use, be it an active pharmaceutical ingredient (API) or a key starting material, is a non-negotiable parameter that profoundly influences its entire lifecycle. For this compound, a comprehensive understanding of its behavior under thermal stress is paramount. It directly informs critical decisions regarding manufacturing process controls (e.g., drying temperatures), storage conditions, shipping logistics, and ultimately, the product's shelf-life and safety profile. Thermal degradation can lead not only to a loss of potency but also to the emergence of degradation products, which may have undesirable toxicological profiles. This guide provides the theoretical foundation and practical methodologies to rigorously characterize the thermal stability of this compound.

Core Physicochemical Properties

A baseline understanding of the compound's fundamental properties is the logical starting point for any stability investigation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N · HCl | PubChem[1] |

| Molecular Weight | 233.74 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid (free base) | Guidechem[2] |

| Melting Point (free base) | -26 °C | ChemicalBook[3] |

| Boiling Point (free base) | 300 °C | ChemicalBook[3] |

| Solubility | Moderately soluble in water, miscible with most organic solvents. | Guidechem[2] |

Note: Detailed thermal data for the hydrochloride salt is not as prevalent in public literature as for the free base. The experimental sections below outline the process to definitively determine these properties.

Mechanistic Considerations: Potential Thermal Degradation Pathways

The thermal decomposition of an amine hydrochloride salt is rarely a single-step event. Understanding the plausible chemical pathways is essential for designing experiments and identifying potential degradants.

-

Primary Pathway: Dehydrochlorination: The most anticipated initial degradation step is the cleavage of the ionic bond between the amine and HCl, followed by the loss of hydrogen chloride gas. This yields the free base, Dibenzylamine. This is a common decomposition route for amine hydrochlorides and would be expected to occur at or near the compound's melting point.

-

Secondary Pathway: Oxidation & Imine Formation: Once the free base is formed, it becomes susceptible to further degradation, particularly in the presence of oxygen. The benzylic positions are vulnerable. As seen in related benzylamines, degradation can proceed via the formation of an imine, which can then hydrolyze to form benzaldehyde and a lower-order amine.[4]

-

High-Temperature Pyrolysis: At significantly elevated temperatures, more complex and energetic decomposition can occur, involving the fragmentation of the benzyl rings and the carbon-nitrogen backbone through free-radical mechanisms.

Experimental Framework for Thermal Stability Assessment

A robust thermal stability profile is constructed using a suite of orthogonal analytical techniques. We do not rely on a single method; instead, we build a cohesive picture by integrating data from several complementary experiments.

Thermogravimetric Analysis (TGA)

Underlying Principle & Causality: TGA provides quantitative information on mass loss as a function of temperature. It is the definitive technique for determining the onset temperature of decomposition where volatile products are formed. By conducting the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere, we can decouple the purely thermal decomposition from oxidative degradation. A lower decomposition onset in air is a strong indicator that the compound is susceptible to oxidation.

Detailed Experimental Protocol:

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared alumina or platinum crucible. A fine powder ensures uniform heat distribution.

-

Atmosphere & Flow Rate:

-

Run 1 (Inert): High-purity nitrogen at a flow rate of 50 mL/min. This environment reveals the intrinsic thermal stability of the molecule.

-

Run 2 (Oxidative): Air at a flow rate of 50 mL/min. This run simulates stability in a non-controlled atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 500 °C) at a heating rate of 10 °C/min. This rate provides a good balance between analytical speed and the resolution of thermal events.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (T_onset) for each atmosphere.

-

Calculate the mass loss percentage for each distinct decomposition step. A mass loss of approximately 15.6% (the mass percentage of HCl in the molecule) would be strong evidence for the dehydrochlorination pathway.

-

Differential Scanning Calorimetry (DSC)

Underlying Principle & Causality: DSC measures the heat flow associated with thermal transitions in a material. It provides data on melting point, crystallization, and the enthalpy of decomposition (whether the process releases or absorbs energy). An endothermic event (heat absorption) typically corresponds to melting, while an exothermic event (heat release) during decomposition can indicate a potential for a hazardous thermal runaway reaction. This technique is an invaluable tool for characterizing thermotropic properties.[5]

Detailed Experimental Protocol:

-

Instrumentation: Utilize a calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole may be pierced in the lid to allow for the controlled release of any evolved gas (e.g., HCl), preventing pan rupture.

-

Atmosphere: Maintain a high-purity nitrogen purge (e.g., 50 mL/min) to create a reproducible inert environment.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a point beyond the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify and integrate the endothermic peak corresponding to the melting point (T_m).

-

Identify any subsequent endothermic or exothermic events, noting their onset temperatures.

-

Self-Validation: The onset of the decomposition event in DSC should correlate closely with the T_onset determined by TGA under a nitrogen atmosphere.

-

Stability-Indicating HPLC Method

Underlying Principle & Causality: While TGA and DSC identify when decomposition occurs, they do not identify the resulting products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products, allowing for their identification and quantification.[6] The development of such a method requires a forced degradation study, as outlined by regulatory bodies like the ICH.

Detailed Experimental Protocol:

-

Forced Degradation (Stress Study):

-

Solid State: Store vials of solid this compound at elevated temperatures (e.g., 60 °C, 80 °C, and a temperature approaching the T_onset from TGA) for a defined period (e.g., 1-4 weeks).

-

Solution State: Prepare solutions of the compound in relevant solvents (e.g., water, methanol) and expose them to the same temperature conditions.

-

Control: Maintain both solid and solution samples at a control condition (e.g., 5 °C) protected from light.

-

-

HPLC Method Development:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard starting point for moderately polar compounds.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from potentially more or less polar degradants. For example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Detection: A Photo Diode Array (PDA) detector is crucial. It not only quantifies peaks but also provides a UV spectrum for each, which helps in peak tracking and purity assessment.

-

-

Analysis and Validation:

-

Inject the control and stressed samples onto the HPLC system.

-

The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

For structural elucidation of major degradants, the method should be transferred to an LC-Mass Spectrometry (LC-MS) system.

-

Visualized Workflow and Degradation Pathway

Caption: Integrated workflow for thermal stability characterization.

Caption: Simplified potential thermal degradation pathway.

Interpretation and Actionable Insights

The data generated from this comprehensive analysis provides a robust foundation for decision-making.

| Technique | Key Finding | Interpretation & Actionable Insight |

| TGA | Onset of decomposition (T_onset) in Nitrogen. | This represents the upper limit of thermal stability. Manufacturing processes like drying should be maintained well below this temperature. |

| TGA | Comparison of T_onset in N₂ vs. Air. | A significantly lower T_onset in air confirms susceptibility to oxidation. This may necessitate handling and packaging under an inert atmosphere (e.g., nitrogen blanketing). |

| DSC | Melting Point (T_m) and Decomposition Exotherm. | The melting point is a key specification for material identity and purity. A strong exotherm upon decomposition signals a potential safety hazard, requiring careful process control to prevent thermal runaway. |

| HPLC | Degradation product profile. | Identifies and quantifies impurities formed under thermal stress. This profile is essential for regulatory submissions and for setting specifications for the final product. |

Conclusion

The characterization of the thermal stability of this compound is not a single measurement but a systematic investigation. By employing an integrated approach of TGA, DSC, and stability-indicating chromatography, we can build a comprehensive understanding of its behavior. This knowledge is not merely academic; it is a cornerstone of ensuring the quality, safety, and efficacy of any potential pharmaceutical product. The methodologies described herein provide a field-proven, scientifically sound framework for generating the data required to guide drug development professionals in their critical work.

References

-

Dibenzylamine , Wikipedia. [Link]

-

Chemical stability of diphenhydramine hydrochloride in minibags and polypropylene syringes , Canadian Journal of Hospital Pharmacy. [Link]

-

Thermogravimetric analysis and derivative thermogravimetry (TGA/DTG) of [HDPH]Cl−CuCl , ResearchGate. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions , National Institutes of Health (NIH). [Link]

-

Dibenzylamine , NIST Chemistry WebBook. [Link]

-

Stability indicating study by using different analytical techniques , International Journal of Scientific & Development Research. [Link]

-

Dibenzylamine IR Spectrum , NIST Chemistry WebBook. [Link]

-

This compound , PubChem - National Center for Biotechnology Information. [Link]

-

Dibenzylamine Gas Phase IR Spectrum , NIST Chemistry WebBook. [Link]

-

Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC , Science Publishing Group. [Link]

- Process for the preparation of colourless dibenzylamine, Google P

-

Degradation of benzylamines during chlorination and chloramination , Royal Society of Chemistry Publishing. [Link]

Sources

- 1. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

Spectroscopic Characterization of Dibenzylamine Hydrochloride: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for dibenzylamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Understanding the spectral characteristics of this molecule is fundamental for its unambiguous identification, purity assessment, and the study of its chemical behavior. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but also the rationale behind the spectral features and the experimental considerations for acquiring them.

Introduction: The Importance of Spectroscopic Analysis

This compound is the salt formed from the secondary amine dibenzylamine and hydrochloric acid. The protonation of the nitrogen atom significantly influences its physical and chemical properties compared to its free base form. Spectroscopic techniques provide a powerful toolkit to probe the molecular structure and confirm the successful formation of the hydrochloride salt. Each technique offers a unique window into the molecule's architecture: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups and vibrational modes, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined interpretation of these techniques provides a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The protonation of the amine nitrogen has a distinct effect on the chemical shifts of nearby protons and carbons, a key diagnostic feature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the two benzyl groups and the methylene protons adjacent to the nitrogen. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | Singlet (broad) | 2H | N-H₂⁺ |

| 7.3-7.5 (m) | Multiplet | 10H | Aromatic (C₆H₅) |

| ~4.2 (s) | Singlet | 4H | Methylene (CH₂) |

Note: The chemical shift of the N-H₂⁺ protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal may also be broad due to quadrupolar relaxation and exchange.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for non-polar to moderately polar organic molecules. However, for hydrochloride salts, solubility can be a challenge. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices to ensure sufficient concentration for a good signal-to-noise ratio. The acidic protons of the ammonium group may exchange with deuterium from the solvent, leading to a diminished or absent N-H₂⁺ signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the symmetry of this compound simplifies the spectrum.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~132 | Quaternary Aromatic (C) |

| ~130 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~50 | Methylene (CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and reference standard used.[1]

The downfield shift of the methylene carbon (~50 ppm) compared to the free base is indicative of the deshielding effect caused by the adjacent positively charged nitrogen atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the key feature to observe is the N-H stretching vibration of the ammonium salt, which is distinctly different from the N-H stretch of a secondary amine.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2700 (broad) | Strong, Broad | N-H₂⁺ stretching (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretching |

| ~1400 | Medium | CH₂ bending |

The broad and strong absorption in the 3000-2700 cm⁻¹ region is a hallmark of an ammonium salt and provides strong evidence for the protonation of the nitrogen atom.[2][3][4]

Experimental Protocol: FTIR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the analysis will focus on the protonated molecule (the cation).

Under collision-induced dissociation (CID), protonated dibenzylamine undergoes characteristic fragmentation. A notable and somewhat unexpected fragmentation pathway involves the loss of ammonia, resulting in an ion at m/z 181.[5] This rearrangement has been rationalized to occur through an ion/neutral complex of a benzyl cation and benzylamine.[5]

Expected Mass Spectral Data (ESI+):

| m/z | Identity |

| 198 | [M+H]⁺ (protonated dibenzylamine) |

| 181 | [M+H - NH₃]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation/tropylium ion) |

The base peak in the mass spectrum of the free base is often the benzyl cation at m/z 91, formed by the cleavage of the C-N bond.[6][7] The fragmentation of the protonated species provides more detailed structural information.[5]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by selecting the parent ion (m/z 198) and subjecting it to collision-induced dissociation.

-

-

Data Processing: The mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Conclusion

The multifaceted approach of combining NMR, IR, and MS spectroscopy provides a robust and definitive characterization of this compound. The data presented in this guide, along with the underlying principles and experimental protocols, serve as a valuable resource for scientists and researchers. The key to a successful analysis lies not only in acquiring high-quality data but also in understanding the subtle yet significant spectral changes that occur upon the formation of the hydrochloride salt from its free base. This integrated spectroscopic approach ensures the structural integrity and purity of the compound, which is paramount in research and development.

References

-

Groenewold, G. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(6), 757-764. [Link]

-

PubChem. (n.d.). Dibenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Dibenzylamine, hydrochloride. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Dibenzylamine(103-49-1) IR Spectrum [chemicalbook.com]

- 3. Dibenzylamine [webbook.nist.gov]

- 4. Dibenzylamine [webbook.nist.gov]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenzylamine [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling of Dibenzylamine Hydrochloride

Introduction

Dibenzylamine hydrochloride (C₁₄H₁₆ClN) is the salt of the secondary aromatic amine, dibenzylamine.[1][2] While dibenzylamine itself is a colorless to pale yellow oily liquid[3][4], its hydrochloride salt is typically a powder.[5] This compound and its parent amine are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] Given its classification as a hazardous substance, a comprehensive understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.[6] This guide provides a detailed overview of the hazards associated with this compound and outlines best practices for its safe handling, storage, and emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are associated with its corrosivity and toxicity.[7]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[7] |

| Hazardous to the Aquatic Environment, Long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][7] |

This table summarizes the primary GHS classifications for dibenzylamine, which are expected to be highly relevant for its hydrochloride salt.

1.1. Toxicological Profile

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

-

Ingestion: Harmful if swallowed, and can cause chemical burns within the oral cavity and gastrointestinal tract.[6][8] Ingestion can lead to severe swelling and damage to delicate tissues, with a risk of perforation.[8]

-

Skin Contact: Causes severe skin burns and irritation.[7][9] Prolonged contact may lead to redness, swelling, and blistering.[6] It may also be harmful if absorbed through the skin.[10]

-

Eye Contact: Causes serious eye damage, with the potential for irreversible injury and blindness.[5][6][7][8] Vapors and mists can also be extremely irritating.[6]

-

Inhalation: Can cause irritation to the respiratory tract.[1][10] Inhaling fumes or mists may lead to coughing, shortness of breath, and potential lung damage.[3][5][6]

1.2. Physical and Chemical Hazards

While this compound is a solid, its parent compound, dibenzylamine, is a combustible liquid.[8] The hydrochloride salt is not considered a significant fire risk; however, containers may burn in a fire, emitting poisonous fumes. Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] A chemical fume hood is required to minimize inhalation exposure.[8][11][12]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[10][11]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[13][14] | Protects against splashes and dust particles that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed to prevent skin contact.[11][13] | Prevents skin burns and absorption of the chemical. Contaminated clothing should be removed immediately and washed before reuse.[10] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used if ventilation is inadequate or if dust/aerosols are generated.[8][11][13][14] | Prevents irritation and damage to the respiratory tract from inhaling dust or aerosols. |

Workflow for Donning and Doffing PPE

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

3.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[11] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing.[13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[10] Seek immediate medical attention. |

| Ingestion | Rinse the mouth with water.[13] Do NOT induce vomiting.[3][11] If the victim is conscious, give them a couple of glasses of water to drink.[10] Seek immediate medical attention.[10][11] |

Emergency Response Flowchart

Caption: Decision-making flowchart for emergency response to an exposure incident.

3.2. Spill Cleanup Protocol

Proper cleanup of a this compound spill is necessary to prevent further exposure and environmental contamination.

-

Minor Spill:

-

Ensure adequate ventilation and wear appropriate PPE.[14][15]

-

For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[11] Avoid generating dust.[16]

-

For spills dissolved in a solvent, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[10][17] Do not use combustible materials like paper towels.[17]

-

Collect the absorbent material and place it in a sealed container for disposal.[14]

-

Clean the spill area with soap and water.[18]

-

-

Major Spill:

Storage and Disposal

4.1. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[6]

4.2. Disposal

-

This compound waste is considered hazardous waste.[14]

-

Disposal must be conducted in accordance with all local, regional, and national regulations.[5]

-

Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.

-

Dispose of contaminated packaging in the same manner as the unused product.[14]

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health and environmental risks if not handled correctly. By adhering to the principles of hazard identification, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. The causality behind these protocols is rooted in the inherent corrosive and toxic properties of the chemical, and their implementation is a self-validating system for ensuring laboratory safety.

References

-

Material Safety Data Sheet - 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride. Cole-Parmer. [Link]

-

N,N-dibenzylamine hydrochloride. (n.d.). ChemBK. [Link]

-

Dibenzylamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Material Safety Data Sheet - Dibenzylamine, 98%. Cole-Parmer. [Link]

-

Dibenzylamine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

-

Safety data sheet - Dibenzylamine. (2024). CPAChem. [Link]

-

Spill Clean up Procedure. (n.d.). Safety & Risk Services, University of British Columbia. [Link]

-

SPILL CLEANUP QUICK REFERENCE. (n.d.). University of California, Santa Barbara. [Link]

-

Spill and Cleaning Protocol. (n.d.). Environmental Health & Safety, Michigan State University. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Dibenzylamine - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Dibenzylamine | 103-49-1 [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]